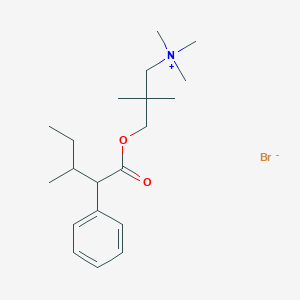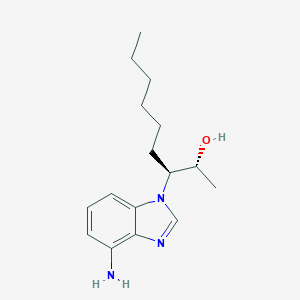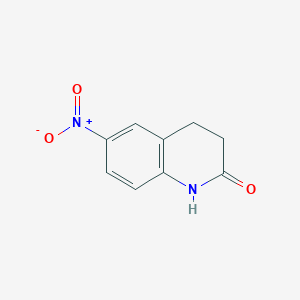
Inotilona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Inotilone es un compuesto químico aislado del hongo medicinal Phellinus linteus. Es conocido por sus propiedades antiinflamatorias y anticancerígenas. La estructura química de la inotilona se caracteriza por un anillo de furanona con un grupo metilo y un sustituyente fenilmetilideno, lo que la convierte en un compuesto fenólico único .
Aplicaciones Científicas De Investigación
Inotilone tiene una amplia gama de aplicaciones de investigación científica:
Química: Inotilone se utiliza como un compuesto modelo para estudiar las reacciones y mecanismos fenólicos.
Biología: Se estudia por sus efectos en los procesos celulares, incluida la apoptosis y la regulación del ciclo celular.
Medicina: Inotilone ha mostrado potencial como agente antiinflamatorio y anticancerígeno. .
Industria: Inotilone se explora por su uso potencial en el desarrollo de nuevos productos farmacéuticos y nutracéuticos
Mecanismo De Acción
Análisis Bioquímico
Biochemical Properties
Inotilone has been shown to interact with various enzymes and proteins, including inducible nitric oxide synthase (iNOS), nuclear factor-κB (NF-κB), and matrix-metalloproteinase (MMP)-9 . It inhibits the production of nitric oxide (NO) and the expression of iNOS .
Cellular Effects
Inotilone influences cell function by inhibiting the activation of NF-κB and MMP-9, thereby reducing NO production . It also affects the phosphorylation of mitogen-activated protein kinase (MAPK), which includes extracellular signal-regulated protein kinase (ERK), c-Jun NH2-terminal kinase (JNK), and p38 .
Molecular Mechanism
Inotilone exerts its effects at the molecular level by binding to and inhibiting the activity of iNOS, NF-κB, and MMP-9 . This leads to a decrease in NO production and a reduction in the phosphorylation of MAPK .
Temporal Effects in Laboratory Settings
Inotilone has been shown to decrease paw edema over time in a λ-carrageenan (Carr)-induced hind mouse paw edema model . It also increases the activities of antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx) .
Dosage Effects in Animal Models
In animal models, inotilone has been shown to suppress cancer metastatic efficacy . It reduces the activity of MMP-2 and -9 and tumor necrosis factor alpha (TNF-α) activity, as well as NO content .
Metabolic Pathways
Inotilone is involved in the MAPK signaling pathway, affecting the phosphorylation of ERK, JNK, and p38 . It also interacts with the PI3K/AKT signaling pathway .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Inotilone se puede sintetizar a través de diversas reacciones químicas que involucran la condensación de precursores apropiados. Un método común involucra la reacción de 3,4-dihidroxibenzaldehído con 5-metilfuran-2 (3H) -ona en condiciones ácidas para formar inotilona. La reacción típicamente requiere un catalizador y una temperatura controlada para asegurar un alto rendimiento y pureza .
Métodos de producción industrial: La producción industrial de this compound implica la extracción de Phellinus linteus. El proceso de extracción incluye secar el hongo, molerlo en polvo fino y utilizar solventes como etanol o metanol para extraer los compuestos activos. El extracto se purifica luego mediante técnicas cromatográficas para aislar la this compound .
Análisis De Reacciones Químicas
Tipos de reacciones: Inotilone experimenta diversas reacciones químicas, que incluyen:
Oxidación: Inotilone se puede oxidar para formar quinonas, que son intermediarios reactivos en muchos procesos biológicos.
Reducción: La reducción de inotilone puede conducir a la formación de derivados dihidro, que pueden tener diferentes actividades biológicas.
Sustitución: Inotilone puede sufrir reacciones de sustitución electrofílica, particularmente en los grupos hidroxilo fenólicos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Se pueden utilizar reactivos electrofílicos como halógenos o cloruros de sulfonilo en condiciones ácidas o básicas.
Productos principales:
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Dihidroinotilona y compuestos relacionados.
Sustitución: Derivados halogenados o sulfonados de this compound.
Comparación Con Compuestos Similares
Inotilone se compara con otros compuestos fenólicos como la hispidina y la felinona:
Hispidina: Al igual que la inotilona, la hispidina también se aísla de Phellinus linteus y tiene propiedades antiinflamatorias y anticancerígenas similares.
Felinona: La felinona es otro compuesto fenólico de Phellinus linteus con propiedades antiinflamatorias.
La estructura química única de la this compound y sus diversas actividades biológicas la convierten en un compuesto prometedor para futuras investigaciones y desarrollo en diversos campos científicos.
Si tiene alguna otra pregunta o necesita más detalles, ¡no dude en preguntar!
Propiedades
Número CAS |
906366-79-8 |
|---|---|
Fórmula molecular |
C12H10O4 |
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
(2E)-2-[(3,4-dihydroxyphenyl)methylidene]-5-methylfuran-3-one |
InChI |
InChI=1S/C12H10O4/c1-7-4-11(15)12(16-7)6-8-2-3-9(13)10(14)5-8/h2-6,13-14H,1H3/b12-6+ |
Clave InChI |
NLZQGBCUKNUDED-WUXMJOGZSA-N |
SMILES |
CC1=CC(=O)C(=CC2=CC(=C(C=C2)O)O)O1 |
SMILES isomérico |
CC1=CC(=O)/C(=C\C2=CC(=C(C=C2)O)O)/O1 |
SMILES canónico |
CC1=CC(=O)C(=CC2=CC(=C(C=C2)O)O)O1 |
Apariencia |
Assay:≥98%A crystalline solid |
Sinónimos |
(2E)-2-[(3,4-Dihydroxyphenyl)methylene]-5-methyl-3(2H)-furanone; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















